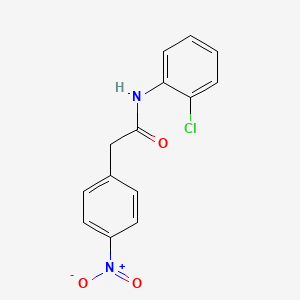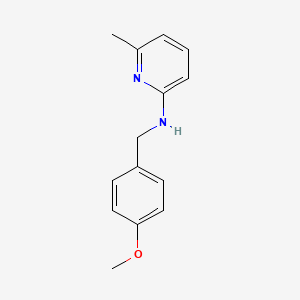
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCFI is a member of the indole family of compounds, which are known for their diverse biological activities.
科学的研究の応用
DCF1 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been used in several studies to investigate its effects on cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of several key cellular pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCF1 has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of fungi. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
DCF1 has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in high yields and purity. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, one limitation is that N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of new anticancer drugs based on the structure of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Additionally, further studies are needed to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its effects on different cell types. Another area of interest is the development of new antifungal drugs based on the properties of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Overall, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has the potential to be a valuable tool for scientific research and the development of new drugs and therapies.
合成法
DCF1 can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylhydrazine with 3-formylindole. The reaction yields an intermediate product, which is then reacted with acetic anhydride to produce N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-6-5-12(7-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMFTSHNMFUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)



![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)


![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)